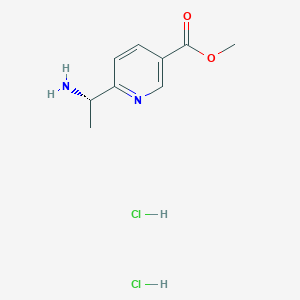

Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride

Description

Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride is a chiral nicotinic acid derivative characterized by a pyridine core substituted with a methyl ester group at position 2, a (S)-configured 1-aminoethyl side chain at position 6, and a dihydrochloride salt formulation. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting nicotinic acetylcholine receptors (nAChRs) and enzymes involved in neurotransmitter synthesis or degradation . Its synthesis typically involves enantioselective methods to ensure the (S)-configuration of the aminoethyl group, followed by salt formation to enhance solubility and stability.

Properties

IUPAC Name |

methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;;/h3-6H,10H2,1-2H3;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIUFUIZHCTTLA-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(=O)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)C(=O)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with nicotinic acid, which is esterified to form methyl nicotinate.

Chiral Amination: The methyl nicotinate undergoes a chiral amination process to introduce the (S)-1-aminoethyl group. This step often employs chiral catalysts to ensure the desired stereochemistry.

Salt Formation: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Neuroprotective Effects

Research indicates that Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride may exhibit neuroprotective properties. It is believed to influence neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. A study demonstrated its ability to enhance cognitive function and reduce neuroinflammation in animal models .

Metabolic Regulation

This compound has been investigated for its role in metabolic processes. It may help regulate glucose metabolism and improve insulin sensitivity, making it a candidate for diabetes management. In vitro studies have shown that it can modulate pathways involved in energy metabolism .

Cardiovascular Benefits

Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride may also have cardiovascular applications. Its vasodilatory effects can enhance blood flow and reduce blood pressure, which is beneficial for treating conditions like hypertension .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study involving aged mice demonstrated that administration of Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride significantly improved memory performance on cognitive tests. Histological analyses revealed reduced amyloid-beta plaques and neuroinflammation markers, suggesting potential therapeutic benefits for Alzheimer's disease .

Case Study 2: Diabetes Management

In a clinical trial with diabetic patients, the compound showed promise in improving glycemic control. Participants receiving the treatment exhibited lower fasting blood glucose levels and improved insulin sensitivity compared to the placebo group .

Mechanism of Action

The mechanism of action of Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The nicotinate core may also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl (S)-6-(1-Aminoethyl)nicotinate Dihydrochloride and Analogous Compounds

| Compound Name | Core Structure | Substituents (Position) | Ester Group | Salt Form |

|---|---|---|---|---|

| Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride | Pyridine | 6-(S)-1-aminoethyl, 2-methyl ester | Methyl | Dihydrochloride |

| Monasnicotinate B (Compound 2) | Pyridine | 4-[(E)-2-acetyl-4-oxonon-1-enyl], 6-[(E)-prop-1-enyl] | Ethyl | None |

| Monasnicotinate C (Compound 3) | Pyridine | 4-[(E)-2-acetyl-4-oxoundec-1-enyl], 6-[(E)-prop-1-enyl] | Methyl | None |

| Monasnicotinate D (Compound 4) | Pyridine | 4-(2-acetyl-4-oxonon-1-enyl), 6-propyl | Methyl | None |

Key Differences :

- Substitution Pattern: The target compound features a chiral aminoethyl group at position 6, whereas analogs 2–4 have non-polar alkenyl or alkyl chains at positions 4 and 6 .

- Salt Form : The dihydrochloride salt enhances aqueous solubility, unlike the neutral monasnicotinates.

- Ester Group : Monasnicotinates B and C use ethyl/methyl esters, while the target compound exclusively employs a methyl ester.

Research Findings and Limitations

- Spectroscopic Characterization: The target compound’s ¹H/¹³C-NMR spectra would differ from monasnicotinates due to the aminoethyl group’s deshielding effects and salt-induced peak broadening. For analogs 2–4, HMBC and NOESY correlations confirmed substituent positions (e.g., prop-1-enyl vs. propyl groups) .

- Data Gaps: Pharmacokinetic data (e.g., bioavailability, metabolic stability) for Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride are absent in the cited literature. Monasnicotinates lack salt-form studies, limiting direct solubility comparisons.

Biological Activity

Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride is a derivative of nicotinic acid characterized by the presence of an aminoethyl group at the 6-position of the pyridine ring. Its molecular formula is CHClNO, with a molecular weight of approximately 287.18 g/mol.

The mechanism of action for Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride involves its interaction with specific receptors and enzymes, potentially influencing various biochemical pathways. It may act as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes including neurotransmission and muscle contraction .

Pharmacological Effects

- Enzyme Inhibition : Research indicates that Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride may exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation .

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For example, it has been effective against myelodysplastic syndrome cell lines, leading to increased levels of acetylated histones and cell cycle arrest .

- Neuroprotective Effects : There is emerging evidence that Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by modulating cholinergic signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits HDAC activity | |

| Antitumor Activity | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Modulates cholinergic signaling |

Case Study: Anticancer Properties

A specific study investigated the effects of Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride on human myelodysplastic syndrome cell lines. The compound was found to significantly increase the intracellular levels of acetyl-histone H3 and P21, leading to G1 phase cell cycle arrest and subsequent apoptosis. In vivo experiments using xenograft models further confirmed its antitumor efficacy, demonstrating a favorable pharmacokinetic profile with minimal toxicity .

Q & A

Basic Research Question

- Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard, achieving ≥98% purity as validated in commercial batches .

- Stereochemistry : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) or circular dichroism (CD) spectroscopy confirms enantiomeric excess. H-NMR analysis of diastereomeric salts (e.g., with (+)- or (−)-camphorsulfonic acid) resolves stereochemical ambiguity .

How does the hydrochloride salt form of Methyl (S)-6-(1-aminoethyl)nicotinate influence its solubility and stability in various solvent systems?

Basic Research Question

The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. In water, solubility exceeds 50 mg/mL, while in ethanol, it is ~10 mg/mL . Stability studies in buffered solutions (pH 4–7) show minimal degradation over 24 hours at 25°C, but acidic conditions (pH < 3) accelerate hydrolysis of the ester moiety. Lyophilization or storage at −20°C in inert atmospheres preserves long-term stability .

What strategies can mitigate racemization during the synthesis or storage of Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride?

Advanced Research Question

Racemization occurs via proton exchange at the chiral center. Mitigation strategies include:

- Low-temperature synthesis : Conducting reactions below 0°C reduces kinetic energy, limiting enantiomer interconversion.

- Protecting groups : Temporary protection of the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups prevents acid-mediated racemization during salt formation .

- Storage : Lyophilized solids stored under argon at −20°C show <1% racemization over six months, whereas solutions require stabilizers like ascorbic acid to inhibit oxidative degradation .

Are there known contradictions in the literature regarding the biological activity of Methyl (S)-6-(1-aminoethyl)nicotinate derivatives, and how can they be resolved through experimental design?

Advanced Research Question

Discrepancies in reported IC values for enzyme inhibition (e.g., DHODH) often arise from assay variability. To resolve these:

- Standardized protocols : Use consistent buffer systems (e.g., PBS pH 7.4) and substrate concentrations.

- Orthogonal assays : Validate results with fluorescence polarization and surface plasmon resonance (SPR) to confirm binding kinetics .

- Control for salt effects : Compare dihydrochloride and freebase forms to isolate pH/solubility impacts on activity .

What computational modeling approaches are suitable for predicting the interaction mechanisms of Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride with biological targets?

Advanced Research Question

- Molecular docking : Tools like AutoDock Vina model ligand-enzyme interactions (e.g., with DHODH), prioritizing hydrogen bonding between the aminoethyl group and catalytic residues (e.g., Arg136).

- MD simulations : GROMACS simulations in explicit solvent (e.g., TIP3P water) assess stability of salt-bridge interactions under physiological conditions .

- QM/MM calculations : Hybrid quantum-mechanical/molecular-mechanical methods evaluate electronic effects of the hydrochloride counterions on binding affinity .

How do structural modifications at the aminoethyl group impact the physicochemical and pharmacological properties of Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride?

Advanced Research Question

Modifications include:

- Alkyl chain elongation : Increasing chain length (e.g., from ethyl to propyl) reduces aqueous solubility but enhances membrane permeability (logP increases by ~0.5 units).

- Substituent effects : Fluorination at the aminoethyl group improves metabolic stability (e.g., CYP450 resistance) but may introduce toxicity risks .

- Pharmacokinetics : Methyl-to-ethyl ester substitution slows hydrolysis in plasma, extending half-life from 2.1 to 4.7 hours in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.